molecular formula C8H8N2O2 B12355264 2-methyl-5-[(E)-2-nitroethenyl]pyridine, E

2-methyl-5-[(E)-2-nitroethenyl]pyridine, E

Cat. No.: B12355264
M. Wt: 164.16 g/mol
InChI Key: SHFOVTPOZDIGET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-5-[(E)-2-nitroethenyl]pyridine is a chemical compound with the molecular formula C8H8N2O2 It is a derivative of pyridine, characterized by the presence of a nitroethenyl group at the 5-position and a methyl group at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-[(E)-2-nitroethenyl]pyridine typically involves the reaction of 2-methylpyridine with nitroethene under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of 2-methyl-5-[(E)-2-nitroethenyl]pyridine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-[(E)-2-nitroethenyl]pyridine undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitroethenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Products include nitroso derivatives and other oxidized forms.

    Reduction: Products include 2-methyl-5-[(E)-2-aminoethenyl]pyridine.

    Substitution: Products vary depending on the nucleophile used, leading to a range of substituted pyridine derivatives.

Scientific Research Applications

2-methyl-5-[(E)-2-nitroethenyl]pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-5-[(E)-2-nitroethenyl]pyridine involves its interaction with specific molecular targets. The nitroethenyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

2-methyl-5-[(E)-2-nitroethenyl]pyridine can be compared with other nitroethenyl-substituted pyridines and methyl-substituted pyridines. Similar compounds include:

    2-methyl-5-ethylpyridine: Lacks the nitroethenyl group, leading to different chemical reactivity and applications.

    2-methyl-5-nitropyridine:

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

2-methyl-5-(2-nitroethenyl)pyridine

InChI

InChI=1S/C8H8N2O2/c1-7-2-3-8(6-9-7)4-5-10(11)12/h2-6H,1H3

InChI Key

SHFOVTPOZDIGET-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C=C[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.